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Cat. No.: B15573276 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

EDP-305 is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a

nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1]

[2][3][4][5] Activation of FXR by EDP-305 initiates a signaling cascade that modulates the

transcription of numerous genes, leading to beneficial effects in models of liver diseases such

as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][4] These

application notes provide detailed protocols for the in vitro characterization of EDP-305,

focusing on its potency, selectivity, and effects on target gene expression and cellular functions.
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Assay Type Cell Line Compound EC50 (nM)
Relative
Potency (vs.
OCA)

Full-Length

Human FXR

Luciferase

Reporter

HEK293 EDP-305 8 ~16-fold higher

Full-Length

Human FXR

Luciferase

Reporter

HEK293
Obeticholic Acid

(OCA)
130 1

Chimeric FXR

Reporter
CHO EDP-305

569 ± (SD not

specified)
-

Data compiled from multiple sources.[1][2][3][6]

Table 2: Effect of EDP-305 on FXR Target Gene Expression in Huh7.5 Cells

Gene Treatment (12 nM EDP-305)
Fold Change (mRNA
Expression)

SHP EDP-305 5-fold increase

BSEP EDP-305 18-fold increase

CYP7A1 EDP-305
~95% decrease (reduced to

5% of control)

Data is based on a 10-hour treatment of Huh7.5 cells.[1]

Signaling Pathway
The activation of the Farnesoid X Receptor (FXR) by EDP-305 triggers a well-defined signaling

pathway that is central to bile acid and metabolic regulation. Upon entering the cell, EDP-305
binds to the ligand-binding domain of FXR. This binding event induces a conformational

change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[7]
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The EDP-305/FXR/RXR complex then translocates to the nucleus and binds to specific DNA

sequences known as FXR response elements (FXREs) located in the promoter regions of

target genes.[7]

One of the key primary target genes is the Small Heterodimer Partner (SHP). The induction of

SHP, which is a transcriptional repressor, leads to the downstream inhibition of Cholesterol 7α-

hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[7]

This negative feedback loop is a cornerstone of FXR's role in maintaining bile acid

homeostasis. Additionally, the activated FXR/RXR heterodimer directly upregulates the

expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile

salts from hepatocytes into the bile canaliculi.[1]
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Caption: EDP-305/FXR signaling pathway in a hepatocyte.

Experimental Protocols
FXR Reporter Gene Assay
This protocol describes a cell-based luciferase reporter assay to determine the potency (EC50)

of EDP-305 in activating the human FXR.

Materials:
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HEK293 or CHO cells

Full-length human FXR expression vector

Luciferase reporter vector containing FXREs

Transfection reagent

Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

EDP-305

Obeticholic Acid (OCA) as a positive control

DMSO (vehicle control)

Luciferase assay reagent

96-well white, clear-bottom tissue culture plates

Luminometer

Procedure:

Cell Seeding: Seed HEK293 or CHO cells in a 96-well plate at a density that will result in 70-

80% confluency on the day of transfection.

Transfection: Co-transfect the cells with the FXR expression vector and the FXRE-luciferase

reporter vector using a suitable transfection reagent according to the manufacturer's

instructions.

Compound Preparation: Prepare a serial dilution of EDP-305 and OCA in DMSO. The final

concentration of DMSO in the cell culture medium should be ≤ 0.1%.

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing

the serially diluted compounds or vehicle control.
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Incubation: Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[1][8]

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using

a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Data Analysis: Normalize the luciferase signal to a control (e.g., co-transfected Renilla

luciferase or total protein). Plot the normalized luciferase activity against the logarithm of the

compound concentration and fit the data to a four-parameter logistic equation to determine

the EC50 value.

FXR Target Gene Expression Analysis by qPCR
This protocol outlines the measurement of changes in the expression of FXR target genes in

response to EDP-305 treatment in a human hepatocyte cell line.

Materials:

Huh7.5 or HepaRG cells

Cell culture medium

EDP-305

DMSO

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH,

18S rRNA)

6-well tissue culture plates

Real-time PCR instrument

Procedure:
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Cell Seeding: Seed Huh7.5 or HepaRG cells in 6-well plates and allow them to adhere

overnight. For some experiments, serum-reduced media (1% FBS) may be used.[1]

Treatment: Treat the cells with EDP-305 at various concentrations (e.g., a dose-response

from 1 nM to 1 µM) or with a vehicle control (DMSO). A typical treatment duration is 10-16

hours.[1][2]

RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a

commercial RNA extraction kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific

primers, and a qPCR master mix.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing

the expression of the target genes to the housekeeping gene. Express the results as fold

change relative to the vehicle-treated control.

Experimental Workflow Diagram
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Caption: General workflow for in vitro characterization of EDP-305.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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